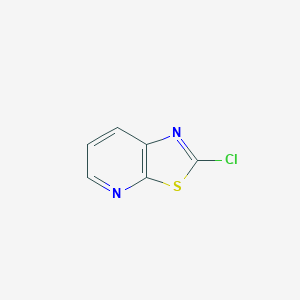

![molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3](/img/structure/B1324408.png)

5-Chlorothiazolo[5,4-b]pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUDBJZBIPNZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorothiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its burgeoning role as a scaffold for potent kinase inhibitors. Particular emphasis is placed on its application in the development of novel therapeutics targeting key enzymes such as c-KIT and PI3K. Safety and handling protocols are also addressed to ensure its effective and responsible use in a research and development setting.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The thiazolo[5,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can serve as ligands for a diverse range of biological targets. This versatility has led to the exploration of thiazolo[5,4-b]pyridine derivatives in a multitude of therapeutic areas. The introduction of a chlorine atom at the 5-position of this scaffold yields this compound, a modification that can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with target proteins. This guide will delve into the specifics of this chlorinated derivative, providing researchers with the foundational knowledge required for its application in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays. While experimentally determined data for this compound is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1313726-12-3 | CymitQuimica[1], BLD Pharm[2][3] |

| Molecular Formula | C₆H₃ClN₂S | CymitQuimica[1] |

| Molecular Weight | 170.61 g/mol | CymitQuimica[1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 263.5±13.0 °C (Predicted) | ChemicalBook |

| Density | 1.531±0.06 g/cm³ (Predicted) | ChemicalBook |

| Purity | ≥98% | CymitQuimica[1] |

| InChI Key | XJUDBJZBIPNZOF-UHFFFAOYSA-N | CymitQuimica[1] |

Synthesis of this compound: A Detailed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from commercially available 2-amino-5-chloropyridine. The key transformation involves the construction of the thiazole ring onto the pyridine core.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

-

Rationale: Introduction of a bromine atom at the 3-position of the pyridine ring is a crucial step to enable the subsequent cyclization to form the thiazole ring.

-

Procedure:

-

To a solution of 2-amino-5-chloropyridine (1 eq.) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyridine.

-

Step 2: Cyclization to form 5-Chlorothiazolo[5,4-b]pyridin-2-amine

-

Rationale: This step involves the formation of the thiazole ring through a reaction with a thiocyanate source.

-

Procedure:

-

A mixture of 2-amino-3-bromo-5-chloropyridine (1 eq.) and potassium thiocyanate (KSCN) (2 eq.) in a polar aprotic solvent like DMF is heated at 100-120 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 5-chlorothiazolo[5,4-b]pyridin-2-amine.

-

Step 3: Deamination to this compound

-

Rationale: The final step involves the removal of the amino group at the 2-position of the thiazole ring.

-

Procedure:

-

Dissolve 5-chlorothiazolo[5,4-b]pyridin-2-amine (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The thiazolo[5,4-b]pyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of c-KIT Kinase

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and survival of certain cell types. Mutations in the c-KIT gene can lead to its constitutive activation, driving the growth of various cancers, most notably gastrointestinal stromal tumors (GIST).[4] While imatinib is a clinically approved c-KIT inhibitor, the development of resistance through secondary mutations necessitates the discovery of new therapeutic agents.[8]

Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown significant promise as c-KIT inhibitors, with some demonstrating potent activity against imatinib-resistant mutants.[4][9] The 5-chloro substituent on the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for the ATP-binding pocket of the c-KIT kinase.

Caption: Interaction of the thiazolo[5,4-b]pyridine scaffold with a kinase active site.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in human cancers, making PI3K an attractive target for cancer therapy. Several studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors.[10] The modular nature of the scaffold allows for the introduction of various substituents to optimize potency and isoform selectivity.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on the safety information for structurally related chlorinated heterocyclic compounds.[9][11][12][13]

Table 2: General Safety and Handling Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[12] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11] |

| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. |

| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention in all cases of exposure.[12] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its versatile scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications, with the aim of empowering researchers to effectively utilize this compound in their research endeavors. As with all research chemicals, adherence to strict safety protocols is essential for its safe and effective use.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1313726-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 9. aksci.com [aksci.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. pentachemicals.eu [pentachemicals.eu]

physicochemical properties of 5-Chlorothiazolo[5,4-b]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazolo[5,4-b]pyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thiazolo[5,4-b]pyridine scaffold, it serves as a crucial building block for the synthesis of targeted kinase inhibitors and other pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive overview of the known and predicted , offering field-proven insights for researchers, scientists, and drug development professionals. The document details the compound's structural and chemical properties, outlines a robust workflow for its analytical characterization, and provides essential guidance on its stability, handling, and storage. The synthesis of technical data with practical, causality-driven explanations aims to empower researchers to effectively utilize this compound in their discovery and development pipelines.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various kinases.[1] This structural motif is integral to the design of inhibitors for targets such as PI3K, c-KIT, and VEGFR2, making it highly relevant in oncology and immunology research.[1][2][3] this compound represents a key intermediate, where the chlorine atom at the 5-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Understanding the fundamental physicochemical properties of this starting material is paramount, as these characteristics directly influence reaction efficiency, purification strategies, formulation development, and, ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives. This guide serves as a foundational resource for its effective application.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-[4][5]thiazolo[5,4-b]pyridine | N/A |

| CAS Number | 1313726-12-3 | [6][7][8] |

| Molecular Formula | C₆H₃ClN₂S | [6][8][9][10] |

| Molecular Weight | 170.62 g/mol | [6][8][9][10] |

| Canonical SMILES | C1=CC2=C(N=C1Cl)SC=N2 | N/A |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The following sections detail the calculated and predicted properties of this compound, providing a basis for experimental design.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Calculated Value | Significance in Drug Development | Source |

| Boiling Point | 277.4 ± 20.0 °C (at 760 Torr) | Influences purification methods (distillation) and thermal stability. | [8] |

| Density | 1.531 ± 0.06 g/cm³ | Important for process chemistry, formulation, and reaction scaling. | [8] |

| Aqueous Solubility | 58 g/L (at 25 °C) | Affects bioavailability, formulation options, and biological assay design. | [8] |

| logP (Lipophilicity) | ~2.0 - 2.5 (Estimated) | Governs membrane permeability, protein binding, and overall ADME profile. | Estimated based on[9][11] |

| pKa (Basicity) | ~0.2 - 0.5 (Estimated) | Influences solubility in acidic media, salt formation potential, and target binding. | Estimated based on[12] |

Aqueous Solubility

The calculated solubility of 58 g/L indicates moderate aqueous solubility.[8] This property is advantageous for a fragment or building block, as it simplifies handling in aqueous media for certain reactions and facilitates the preparation of stock solutions for biological screening.

Causality Insight: The presence of two nitrogen atoms in the fused ring system, particularly the pyridine nitrogen, allows for hydrogen bonding with water molecules, contributing to its solubility. However, the chlorinated aromatic system provides significant hydrophobic character, balancing this effect. For derivatives, increasing the lipophilicity through further substitution will likely decrease aqueous solubility, a critical consideration for downstream applications.

Lipophilicity (logP)

While no experimental logP value for this compound is available, we can estimate its lipophilicity by observing related structures. The parent thiazolo[5,4-b]pyridine has a calculated XLogP3 of 1.6, while the isomeric 2-Chlorothiazolo[5,4-b]pyridine has a calculated XLogP3 of 2.6.[9][11] This suggests that the 5-chloro isomer will have a logP value in the range of 2.0-2.5, placing it in the desirable "Rule of Five" space for drug-likeness.

Causality Insight: The logP value is a critical determinant of a molecule's ability to cross cellular membranes. A value in this range suggests good potential for passive diffusion. In drug design, this parameter is carefully modulated; the chlorine atom increases lipophilicity compared to the parent scaffold, a common strategy to enhance membrane permeability.

Acidity and Basicity (pKa)

The primary basic center in this compound is the pyridine nitrogen atom. Predicted pKa values for related structures, such as 2-Chlorothiazolo[5,4-b]pyridine (0.17 ± 0.50), suggest that it is a very weak base.[12]

Causality Insight: The electron-withdrawing nature of the fused thiazole ring and the chlorine atom significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity compared to pyridine itself (pKa ≈ 5.2). This weak basicity means the compound will be predominantly in its neutral form at physiological pH. This is crucial for cell penetration but may limit the options for forming stable hydrochloride salts for formulation unless a more basic center is introduced in its derivatives.

Synthesis and Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a key intermediate like this compound is non-negotiable. The following workflow represents a self-validating system for quality control.

Caption: A validated workflow for the synthesis and quality control of this compound.

Synthesis Overview

A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold is the condensation of an appropriately substituted chloropyridine with a thioamide or thiourea.[3][13] This approach is valued for its efficiency and directness in forming the fused heterocyclic system.

Protocol: Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR is the definitive technique for confirming the covalent structure of a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons on the pyridine ring, while ¹³C NMR will verify the carbon skeleton.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition of ¹H NMR: Acquire a proton spectrum. We expect to see three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be crucial for assigning their positions.

-

Acquisition of ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six signals are expected for the six unique carbon atoms in the structure.

-

DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons will be absent. This confirms the presence of three CH carbons in the aromatic system.

-

Data Analysis: Integrate the proton signals and analyze the coupling constants (J-values) and chemical shifts to unambiguously assign the structure.

Protocol: Confirmation of Elemental Composition by HRMS

Expertise & Experience: While NMR confirms the structure, HRMS provides an exact mass measurement, validating the elemental formula (C₆H₃ClN₂S) with high precision. This is a critical, self-validating check. The presence of chlorine provides a definitive isotopic signature.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an ESI (Electrospray Ionization) source in positive ion mode on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Infuse the sample and acquire the mass spectrum.

-

Data Analysis:

-

Locate the protonated molecular ion, [M+H]⁺.

-

Verify its exact mass against the calculated mass for C₆H₄ClN₂S⁺. The measured mass should be within 5 ppm of the theoretical value.

-

Crucial Validation: Confirm the presence of the characteristic isotopic pattern for chlorine: two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1 ([M+H]⁺ to [M+2+H]⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Protocol: Purity Determination by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of small molecules. It separates the main compound from any residual starting materials, by-products, or isomers.

Step-by-Step Methodology:

-

System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Method Development: Develop a gradient elution method (e.g., 5% to 95% B over 10-15 minutes) to ensure good separation of the main peak from any impurities.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a key intermediate, a purity of >98% is highly desirable.

Stability, Storage, and Handling

Trustworthiness: Proper handling and storage are essential to maintain the integrity of the compound. Based on data from structurally related chlorothiazolopyridines, specific precautions are warranted.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen. For long-term stability, storage in a freezer at -20°C is recommended.[12]

-

Stability: As a chloropyridine derivative, the compound may be susceptible to nucleophilic aromatic substitution at the 5-position, especially under basic conditions or with strong nucleophiles. It is also light-sensitive and should be stored in an amber vial or protected from light.

-

Safety: While specific toxicity data for this compound is not available, related compounds are classified as harmful if swallowed and cause skin and eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the material. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with physicochemical properties that make it suitable for applications in drug discovery, particularly in the synthesis of kinase inhibitors. Its moderate solubility and estimated drug-like lipophilicity provide a solid foundation for derivatization. This guide has established a framework for its characterization and handling, emphasizing a workflow that ensures scientific integrity.

Key data gaps remain, including the experimental determination of its melting point, logP, and pKa. Future work should focus on obtaining these experimental values to create a complete and validated physicochemical profile, further enhancing its utility for the scientific community.

References

- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 5-Chloro-2-cyclopropylthiazolo[5,4-b]pyridine CAS#: 2951005-71-1 [m.chemicalbook.com]

- 5. 5-Chloro-2-methylthiazolo[5,4-b]pyridine | C7H5ClN2S | CID 13728890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1313726-12-3|this compound|BLD Pharm [bldpharm.com]

- 8. CAS # 1313726-12-3, this compound - chemBlink [chemblink.com]

- 9. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-chlorothiazolo[5,4-b]pyridine CAS#: 91524-96-8 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Guide to the Structure Elucidation and Confirmation of 5-Chlorothiazolo[5,4-b]pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Notably, derivatives have been identified as potent inhibitors of various kinases, such as c-KIT, PI3K, and VEGFR2, making them highly valuable in oncology and immunology research.[1][2][3] The precise substitution pattern on this bicyclic core is critical for biological activity, target selectivity, and pharmacokinetic properties. Therefore, the unambiguous determination of its chemical structure is a foundational requirement for any research and development program.

This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structure elucidation and confirmation of a specific, crucial derivative: 5-Chlorothiazolo[5,4-b]pyridine . We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating a self-validating system of orthogonal analyses. This process ensures the highest degree of confidence in the final structural assignment, a cornerstone of scientific integrity and regulatory submission.

Our investigation begins with a hypothesized structure, derived from a common and reliable synthetic route, which will serve as our working model to be rigorously tested and confirmed by the subsequent analytical methodologies.

Hypothesized Synthesis and Structure:

A plausible and efficient synthesis of the thiazolo[5,4-b]pyridine core involves the condensation of a substituted aminopyridine with a suitable thiocyanate source or thioamide.[1][4][5] For our target molecule, a logical starting point is the reaction of 3-amino-2,5-dichloropyridine with potassium thiocyanate, followed by cyclization. Based on established mechanisms, this pathway is expected to yield the structure shown below.

Figure 1. Hypothesized structure of this compound.

Part 1: Foundational Analysis: Purity Assessment and Molecular Mass Verification

Expertise & Experience: Before committing resources to advanced spectroscopic analysis, it is imperative to verify the purity of the sample and obtain an initial confirmation of the molecular weight. A complex mixture will yield uninterpretable data. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal first-pass technique. It provides simultaneous purity assessment via UV detection and mass confirmation, ensuring that the predominant species in the sample corresponds to our target molecule.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or DMSO. Dilute to a working concentration of ~10-20 µg/mL in a 50:50 mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Detector Settings:

-

PDA/UV Detector: Scan from 210-400 nm.

-

Mass Spectrometer (ESI+): Scan a mass range of m/z 100-500 in positive electrospray ionization mode.

-

Trustworthiness: This initial screen validates that we are proceeding with a suitable sample. The retention time (RT) provides a benchmark for future purity checks, the UV spectrum gives a preliminary electronic signature, and the mass spectrum offers the first piece of evidence for our hypothesized structure.

Data Presentation: Expected LC-MS Results

| Parameter | Expected Result | Rationale |

| Purity (by UV @ 254 nm) | >95% | Ensures that subsequent spectroscopic data primarily reflects the target compound. |

| Molecular Formula | C₆H₃ClN₂S | The elemental composition of the target structure. |

| Molecular Weight | 170.61 g/mol | Calculated monoisotopic mass is 169.97 Da.[6] |

| Observed Ion [M+H]⁺ | m/z 171.0 | The protonated parent ion expected in positive ESI mode with formic acid. |

| Chlorine Isotope Peak [M+2+H]⁺ | m/z 173.0 | The characteristic isotope peak for a molecule containing one chlorine atom, expected at ~32% the intensity of the [M+H]⁺ peak. |

Part 2: Unambiguous Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass from a standard MS provides a strong hint, it cannot definitively establish the elemental composition. Multiple formulas can exist for a given nominal mass. To achieve unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) is essential.[2] Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy within 5 parts-per-million (ppm), which severely constrains the number of possible elemental formulas.[7] Furthermore, HRMS resolves the isotopic pattern with high precision, providing a definitive signature for chlorine-containing compounds.

Experimental Protocol: HRMS Analysis

-

Instrumentation: Utilize an LC-TOF, LC-Orbitrap, or direct infusion ESI-TOF/Orbitrap system.

-

Sample Infusion: Prepare a ~1-5 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly into the source at 5-10 µL/min.

-

Instrument Settings (Orbitrap Example):

-

Ionization Mode: ESI Positive.

-

Resolution: Set to >100,000 FWHM.[7]

-

Scan Range: m/z 150-200 to focus on the parent ion region.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard mixture.

-

Trustworthiness: The combination of high mass accuracy and a perfectly matched isotopic distribution provides an exceptionally high degree of confidence in the proposed molecular formula. This self-validating system leaves virtually no room for alternative compositions.

Data Presentation: HRMS Confirmation of Elemental Composition

| Parameter | Theoretical Value (for C₆H₃³⁵ClN₂S) | Hypothetical Measured Value | Mass Error (ppm) | Conclusion |

| Exact Mass [M+H]⁺ | 170.97815 | 170.97798 | -0.99 | Excellent mass accuracy (< 5 ppm) strongly supports the proposed formula. |

| Isotope Ratio [M+H]⁺/[M+2+H]⁺ | 100 / 32.5 | 100 / 32.4 | - | Measured isotope pattern is consistent with the presence of one chlorine atom. |

Visualization: HRMS Workflow

References

- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. [1,3]THIAZOLO[5,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of the Core Thiazolo[5,4-b]pyridine Scaffold

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry.[1] This "privileged structure" is a bioisostere of purine and is found at the core of numerous compounds with potent pharmacological activities.[2][3] Its rigid framework and specific arrangement of nitrogen and sulfur heteroatoms allow for precise interactions with biological targets, making it a cornerstone in the design of targeted therapeutics.

Thiazolo[5,4-b]pyridine derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4] The scaffold has been successfully utilized to develop inhibitors for PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5] Furthermore, novel derivatives have been designed to overcome drug resistance in cancer therapy, for instance, by targeting c-KIT mutations resistant to imatinib in gastrointestinal stromal tumors (GIST).[5] The versatility of this core allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.[4][5] This guide provides a detailed exploration of the principal synthetic strategies employed to construct this vital heterocyclic system.

Part 1: Synthesis via Thiazole Ring Annulation onto a Pyridine Precursor

One of the most direct and widely employed strategies for constructing the thiazolo[5,4-b]pyridine core involves building the five-membered thiazole ring onto a pre-existing, appropriately functionalized pyridine ring. This approach leverages the well-established chemistry of aminopyridines and their derivatives.

The Hantzsch Approach: Condensation of 3-Amino-2-halopyridines

A classic and robust method, analogous to the Hantzsch thiazole synthesis, begins with a 3-aminopyridine bearing a leaving group, typically a halogen, at the C-2 position.[6][7] The reaction with a thiocyanate salt, such as potassium thiocyanate, proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused thiazole ring.

The causality behind this pathway is straightforward: the amino group at C-3 and the halogen at C-2 provide the necessary electrophilic and nucleophilic centers in perfect proximity for cyclization. The reaction is typically acid-catalyzed, which protonates the intermediate, facilitating the final dehydration step to yield the aromatic thiazolo[5,4-b]pyridine system.

A prime example involves the use of 3-amino-5-bromo-2-chloropyridine as a starting material.[5] The reaction with potassium thiocyanate efficiently yields the 5-bromo-thiazolo[5,4-b]pyridin-2-amine intermediate, which serves as a versatile platform for further elaboration, for instance, through Suzuki cross-coupling reactions.[5][8]

Caption: Hantzsch-type synthesis of the thiazolo[5,4-b]pyridine core.

Oxidative Cyclization of Pyridylthioureas

An alternative strategy involves the oxidative cyclization of N-(pyridin-3-yl)thioureas. In this method, the thiazole ring is formed through an intramolecular C-S bond formation on the pyridine ring. The reaction is typically mediated by an oxidizing agent like bromine in acetic acid or potassium ferricyanide.[9] The choice of oxidizing agent and reaction conditions is critical to favor the desired thiazolo[5,4-b]pyridine regioisomer over the thiazolo[4,5-c]pyridine alternative. Treatment with a base like sodium methoxide can also promote cyclization.[9]

Part 2: Synthesis via Pyridine Ring Annulation onto a Thiazole Precursor

The converse strategy, building the six-membered pyridine ring onto a pre-functionalized thiazole, offers access to different substitution patterns and leverages classic named reactions for pyridine synthesis.

Gould-Jacobs Reaction Analogue

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which exist in the 4-quinolone tautomeric form) from anilines and malonic esters.[10][11] This methodology can be conceptually extended to the synthesis of thiazolo[5,4-b]pyridin-4-ones. The reaction sequence involves an initial condensation of an aminothiazole derivative with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[12][13]

The key to this reaction is the 6-electron electrocyclization that forms the pyridine ring.[13] Subsequent hydrolysis of the ester and decarboxylation yields the final fused pyridinone system. While requiring harsh conditions (temperatures often exceeding 250 °C), modern adaptations using microwave irradiation can significantly improve yields and reduce reaction times.[13]

Caption: The Gould-Jacobs reaction pathway adapted for pyridine annulation.

Friedländer Annulation

The Friedländer synthesis provides another route, condensing a 2-aminothiazole-3-carbaldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). This acid- or base-catalyzed condensation and subsequent cyclodehydration directly yields the substituted thiazolo[5,4-b]pyridine core. Its application in solid-phase synthesis has been demonstrated for related scaffolds, highlighting its utility in library generation.[14]

Part 3: Modern and Multicomponent Synthetic Strategies

Modern organic synthesis prioritizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs) and transition-metal-catalyzed cross-couplings are at the forefront of these efforts.

Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.[15] Several MCRs have been developed for the synthesis of highly substituted pyridines, which can be adapted for the thiazolo[5,4-b]pyridine system. For example, a three-component reaction between a thiazole derivative, an aldehyde, and an active methylene compound (like malononitrile or Meldrum's acid) can be used to construct the pyridine ring in a single, highly efficient step.[2] These reactions often proceed in high yields under mild conditions and allow for rapid generation of molecular diversity.

Transition-Metal-Catalyzed Cross-Coupling

While often used for post-synthesis functionalization, transition-metal catalysis can also be integral to the construction of the core itself. A powerful, multi-step synthesis of functionalized thiazolo[5,4-b]pyridines relies on a critical Suzuki cross-coupling reaction.[5] In this pathway, a protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine is coupled with a substituted phenylboronic acid pinacol ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) to install a key substituent on the pyridine ring.[5] This demonstrates the synergy of classic cyclization chemistry with modern cross-coupling methods to build complex, drug-like molecules.

Caption: A validated workflow for synthesizing c-KIT inhibitor scaffolds.[5]

Comparative Summary of Synthetic Routes

| Synthetic Strategy | Key Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Hantzsch-type Synthesis | 3-Amino-2-halopyridine, KSCN | Acidic, heating (e.g., 100 °C) | Direct, reliable, good yields | Limited by availability of substituted pyridines |

| Gould-Jacobs Analogue | Aminothiazole, malonic ester derivative | High temperature (>250 °C) or microwave | Access to 4-oxo derivatives | Harsh conditions, potential for decomposition |

| Multicomponent Reactions | Thiazole, aldehyde, active methylene compound | Often mild, may use catalyst | High efficiency, atom economy, diversity | Scope can be substrate-dependent |

| Multi-step with Suzuki Coupling | Halogenated thiazolopyridine, boronic ester | Pd catalyst, base, heating (e.g., 100 °C) | High functional group tolerance, modular | Multi-step, requires catalyst and ligands |

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-thiazolo[5,4-b]pyridin-2-amine[5]

This protocol describes the initial cyclization to form the core scaffold.

-

Reaction Setup: To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in a suitable solvent, add potassium thiocyanate (KSCN, approx. 1.5 equiv.).

-

Acidification: Add concentrated hydrochloric acid (HCl) to the mixture.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Neutralize the mixture carefully with a suitable base (e.g., aqueous NaHCO₃ or NaOH solution) until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The reported yield for this step is approximately 75%.[5]

Protocol 2: Suzuki Cross-Coupling for C-5 Functionalization[5]

This protocol details the functionalization of the core scaffold, assuming prior Boc-protection of the 2-amino group.

-

Reaction Setup: In a reaction vessel, combine the Boc-protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine (1 equiv.), the desired arylboronic acid pinacol ester (approx. 1.2 equiv.), and sodium carbonate (Na₂CO₃, approx. 2 equiv.).

-

Solvent and Catalyst: Add a mixture of dimethoxyethane (DME) and water as the solvent. Purge the mixture with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, Pd(dppf)Cl₂ (approx. 0.05-0.1 equiv.).

-

Heating: Heat the reaction mixture to 100 °C for 3 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. Reported yields for this step are typically around 70%.[5]

Conclusion

The thiazolo[5,4-b]pyridine scaffold remains a highly valuable core in contemporary medicinal chemistry. Its synthesis is accessible through several well-established and innovative routes. The choice of a specific synthetic pathway—be it the annulation of a thiazole ring onto a pyridine, the construction of a pyridine onto a thiazole, or the use of modern multicomponent and cross-coupling reactions—is dictated by the desired substitution pattern, required scale, and available starting materials. The continued development of novel synthetic methodologies will undoubtedly expand the chemical space accessible to researchers, paving the way for the discovery of next-generation therapeutics based on this remarkable heterocyclic system.

References

- 1. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel 5-Chlorothiazolo[5,4-b]pyridine Analogs

Abstract

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to biologically crucial purine systems and its utility in developing targeted therapeutics.[1] This guide provides an in-depth technical overview of the discovery and synthesis of a specific subclass: 5-Chlorothiazolo[5,4-b]pyridine analogs. These compounds have emerged as potent modulators of various protein kinases, including c-KIT, Phosphoinositide 3-Kinase (PI3K), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), making them highly valuable for oncology and drug development research.[1][2][3] We will explore the strategic rationale behind their design, detail robust synthetic pathways, analyze structure-activity relationships (SAR), and outline protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.

The Thiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Significance

Heterocyclic compounds form the backbone of over 70% of pharmaceutical products, prized for their ability to form specific interactions with biological targets and modulate physicochemical properties.[1] Within this vast chemical space, the[4][5]-fused bicyclic thiazolo[5,4-b]pyridine system stands out.[1] Its utility stems from its role as a versatile "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2]

The scaffold's nitrogen atoms can act as key hydrogen bond acceptors or donors, mimicking the interactions of the adenine base of ATP in the kinase active site.[2] For instance, the N4 nitrogen of the pyridine ring is a known hinge-binding motif for PI3K inhibitors, while the N1 and 2-amino group can form crucial hydrogen bonds with the hinge region of Bruton's tyrosine kinase (BTK).[2] Functionalization at various positions, such as the 5- and 6-positions, allows for the exploration of the ATP-binding site to enhance potency and selectivity against targets like BCR-ABL, RAF, and VEGFR2.[2] The introduction of a chlorine atom at the 5-position serves as a key synthetic handle and can significantly influence the electronic properties and binding interactions of the final compound.

Synthetic Strategies: Constructing the this compound Core

The construction of the thiazolo[5,4-b]pyridine ring system can be achieved through several strategic routes. A common and effective approach involves building the thiazole ring onto a pre-functionalized pyridine precursor. Below, we detail a proven multi-step synthesis adapted from methodologies developed for PI3K inhibitors, which is broadly applicable for generating diverse analogs.[1]

General Synthetic Workflow

The overall strategy involves the sequential functionalization of a commercially available pyridine starting material, followed by a key intramolecular cyclization step to form the fused heterocyclic core. Subsequent diversification is typically achieved through cross-coupling reactions.

Caption: General synthetic workflow for 5-substituted thiazolo[5,4-b]pyridine analogs.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol details the formation of the core scaffold, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, a crucial building block for further diversification.[1]

Step 1: Nucleophilic Aromatic Substitution with Morpholine

-

Rationale: This initial step introduces a key functional group at the 4-position of the pyridine ring, which often contributes to solubility and favorable interactions with the solvent-exposed region of the target protein. The reaction proceeds via nucleophilic aromatic substitution, where morpholine displaces the more activated 4-chloro substituent.

-

Procedure:

-

To a stirred solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA) (1.5 eq).

-

Add morpholine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 4-(2-chloro-3-nitropyridin-4-yl)morpholine.

-

Step 2: Substitution with Thiocyanate

-

Rationale: The thiocyanate group is introduced to provide the sulfur and nitrogen atoms necessary for the subsequent formation of the thiazole ring.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in acetic acid.

-

Add potassium thiocyanate (KSCN) (2.0 eq).

-

Heat the mixture to 80 °C and stir for 3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration and wash with water to obtain 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine.

-

Step 3: Reductive Cyclization

-

Rationale: This is the key ring-forming step. Iron powder in acetic acid reduces the nitro group to an amine. This newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent thiocyanate carbon, leading to cyclization and formation of the fused thiazolo[5,4-b]pyridine skeleton.[1]

-

Procedure:

-

Suspend the product from Step 2 (1.0 eq) in acetic acid.

-

Add iron powder (4.0 eq) portion-wise.

-

Heat the mixture to 60 °C and stir for 2 hours.

-

Filter the hot reaction mixture through a pad of Celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using flash column chromatography to afford the target intermediate, 7-morpholinothiazolo[5,4-b]pyridin-2-amine.[1]

-

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the thiazolo[5,4-b]pyridine scaffold has yielded critical insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings from studies targeting c-KIT, PI3K, and EGFR.[1][2][3]

| Position of Substitution | Target Kinase | Favorable Substituents | Unfavorable Substituents | Rationale & Key Insights [cite:INDEX] |

| C2 | PI3Kα | Pyridyl groups, particularly with sulfonamide functionality | Phenyl groups | The pyridyl nitrogen is a key structural unit for PI3Kα potency. Sulfonamides are crucial for activity, with IC50 values reaching the low nanomolar range (e.g., 3.6 nM).[1][6][7] |

| C5 | EGFR-TK | 2-aminopyrimidin-5-yl | Small alkyl groups | Larger aromatic systems at this position can form critical interactions within the ATP-binding site, leading to potent inhibition comparable to approved drugs like Osimertinib.[3] |

| C6 | c-KIT | Substituted anilines, ureas (e.g., 3-(trifluoromethyl)phenyl) | Simple aromatic rings without specific functionality | Functionalization at the 6-position was a novel approach to overcome imatinib resistance. The 3-(trifluoromethyl)phenyl group fits well into a hydrophobic pocket, significantly enhancing inhibitory activity.[2] |

| C7 | PI3Kα | Morpholine | - | The morpholine group enhances solubility and provides a vector for interaction with the solvent-exposed region of the kinase, contributing to overall potency.[1] |

Biological Evaluation: From Enzyme to Cell

A hierarchical screening approach is essential to identify and characterize novel inhibitors. This process typically begins with biochemical assays to determine direct target engagement and progresses to cell-based assays to assess activity in a more physiologically relevant context.

Biological Screening Cascade

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol provides a framework for measuring the direct inhibitory activity of a compound against a target kinase.[2]

-

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate peptide. Inhibitors will reduce the amount of radiolabeled phosphate incorporated into the substrate.

-

Procedure:

-

Prepare Reagents: Kinase buffer, recombinant human kinase enzyme, substrate peptide, [γ-³³P]ATP, and test compounds serially diluted in DMSO.

-

Reaction Setup: In a 96-well plate, add kinase buffer, the substrate peptide, and the test compound at various concentrations.

-

Initiate Reaction: Add the recombinant kinase enzyme to each well and briefly incubate at room temperature.

-

Start Phosphorylation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

-

Wash: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify: Measure the radioactivity remaining on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Mechanism of Action: Targeting the Kinase ATP Pocket

The therapeutic effect of these analogs is derived from their ability to compete with endogenous ATP for binding within the catalytic site of a target kinase. This competitive inhibition blocks the downstream signaling pathways that drive pathological processes like cell proliferation and survival.[2]

Caption: Binding mode of a thiazolo[5,4-b]pyridine inhibitor in a kinase active site.

Molecular docking studies and structural biology reveal that the core scaffold typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[1] Substituents at positions like C6 can be designed to fit into adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[2] Moieties such as the morpholine group at C7 often extend into the solvent-exposed region, improving physicochemical properties without disrupting core binding interactions.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable and therapeutically relevant platform for the design of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Research has demonstrated that analogs based on this core can effectively inhibit clinically important kinases and overcome resistance to existing therapies.[2][3]

Future efforts will likely focus on:

-

Expanding Selectivity Profiling: Testing lead compounds against broader kinase panels to identify potential off-target effects and opportunities for polypharmacology.

-

Improving Drug-like Properties: Optimizing metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to advance candidates toward clinical development.

-

Novel Conjugates: Exploring the use of this scaffold as a warhead for targeted protein degraders (PROTACs) or as a component in antibody-drug conjugates (ADCs) to further enhance therapeutic efficacy and specificity.

The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

References

- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted Thiazolo[5,4-b]pyridines: A Technical Guide for Drug Discovery Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational cores for potent, selective, and drug-like molecules. These are often termed "privileged structures" for their ability to interact with multiple biological targets through diverse, high-affinity binding modes. The thiazolo[5,4-b]pyridine scaffold has firmly established itself within this esteemed class.[1] Its structural resemblance to biologically crucial purines and related fused heterocycles provides a compelling starting point for inhibitor design.[2]

Over the past two decades, derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, showing promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3][4][5] However, it is in the realm of protein kinase inhibition that the thiazolo[5,4-b]pyridine core has truly distinguished itself, yielding potent inhibitors of critical oncology targets like PI3K and c-KIT.[6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the exploration of this scaffold's chemical space. We will dissect the causality behind synthetic choices, analyze structure-activity relationships (SAR) with an eye toward mechanistic understanding, and provide robust, validated protocols to empower your own discovery programs.

Part 1: Foundational Synthetic Strategies

A thorough exploration of a scaffold's chemical space is contingent upon versatile and efficient synthetic methodologies. The ability to strategically introduce substituents at various positions on the thiazolo[5,4-b]pyridine core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The primary synthetic approaches involve the annulation (fusion) of a thiazole ring onto a pre-functionalized pyridine core.

Primary Synthetic Pathway: Thiazole Annulation from 2-Chloropyridine Precursors

A prevalent and highly effective strategy commences with substituted 2-chloropyridines. This route offers multiple points for diversification, allowing for the late-stage introduction of key functionalities. A representative and validated workflow is the synthesis of PI3K inhibitors starting from 2,4-dichloro-3-nitropyridine.[1]

The causality here is clear: starting with a multi-functionalized pyridine allows for sequential, regioselective reactions. The nitro group serves as a precursor to the amine required for thiazole ring closure, while the chlorine atoms provide handles for nucleophilic substitution, enabling the introduction of diversity elements.

Caption: General workflow for thiazolo[5,4-b]pyridine synthesis.

Alternative Pathway: Suzuki Coupling for Aryl Substitution

For scaffolds requiring aryl or heteroaryl substituents at positions amenable to cross-coupling, a Suzuki reaction is an indispensable tool. This is expertly demonstrated in the synthesis of c-KIT inhibitors, where a boronic acid pinacol ester is coupled to a bromo-substituted thiazolo[5,4-b]pyridine precursor.[6] This approach is chosen for its reliability and broad functional group tolerance, allowing for the installation of complex aromatic systems that are often crucial for engaging with hydrophobic pockets in kinase active sites.[6]

Caption: Suzuki coupling for C5-aryl thiazolo[5,4-b]pyridines.

Part 2: Mapping the Bioactive Chemical Space

The true power of the thiazolo[5,4-b]pyridine scaffold lies in its ability to be decorated with specific functional groups that dictate its biological target and potency. The following sections explore the key structure-activity relationships that define its utility.

The Kinase Inhibitor Space: A Privileged Core

The geometry of the thiazolo[5,4-b]pyridine core, particularly the positioning of its nitrogen atoms, makes it an excellent "hinge-binding" motif for the ATP-binding site of many protein kinases.[6][7] Different substitution patterns allow this core to be tailored for high selectivity and potency against specific kinase targets.

The PI3K signaling pathway is frequently dysregulated in cancer, making it a high-value therapeutic target.[1] Thiazolo[5,4-b]pyridine derivatives have emerged as exceptionally potent PI3K inhibitors, with some compounds achieving nanomolar efficacy.[7][8]

Causality of Design: The design of these inhibitors is a masterclass in rational drug design. A 4-morpholinyl group is typically installed to occupy the solvent-exposed region of the ATP pocket. The core scaffold engages the hinge region via a crucial hydrogen bond with Val851.[1] A key discovery was that a sulfonamide functionality, appended via a 2-pyridyl linker, forms an additional, potency-enhancing hydrogen bond with a key lysine residue (Lys802) in the active site.[1][7]

Key SAR Insights:

-

Core Engagement: The N-heterocyclic core is essential for binding the kinase hinge region.[7]

-

Sulfonamide Moiety: This group is a critical structural unit; its removal or significant alteration leads to a dramatic loss of activity.[1][7]

-

Linker Group: A pyridyl group linking the core to the sulfonamide is superior to a phenyl group, indicating the importance of the linker's geometry and electronic properties for optimal positioning in the active site.[1][8]

Table 1: Representative PI3K Inhibition Data

| Compound ID | R Group (on Sulfonamide) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

|---|---|---|---|---|---|

| 19a | 4-methoxy-phenyl | 3.6 | 31.2 | 1.8 | 2.5 |

| 19b | 2-chloro-4-fluoro-phenyl | 5.1 | - | - | - |

| 19c | 5-chloro-thiophene | 8.9 | - | - | - |

Data synthesized from references[1][8].

Mutations in the c-KIT receptor tyrosine kinase are drivers of gastrointestinal stromal tumors (GIST). While imatinib is a standard therapy, resistance often develops. Novel thiazolo[5,4-b]pyridine derivatives have been specifically designed to inhibit both wild-type and imatinib-resistant c-KIT mutants.[6][9]

Causality of Design: Here, the strategy shifted to exploring new substitution vectors on the scaffold. While many kinase inhibitors functionalize the 5-position, this research program was the first to report functionalization at the 6-position to identify novel c-KIT inhibitors.[6] Molecular docking suggested that a 3-(trifluoromethyl)phenyl group fits well into a key hydrophobic pocket, and this was validated experimentally.[6]

Key SAR Insights:

-

R₁ Group: A 3-(trifluoromethyl)phenyl group at the R₁ position was found to be optimal for enzymatic inhibitory activity.[6]

-

6-Position Functionalization: This novel vector proved fruitful, leading to compound 6r , which showed potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[6]

Table 2: Activity Profile of Lead c-KIT Inhibitor 6r

| Compound | Target / Cell Line | IC₅₀ / GI₅₀ (µM) | Fold Improvement vs. Imatinib |

|---|---|---|---|

| 6r | c-KIT (V560G/D816V) | 4.77 | 8.0x |

| Imatinib | c-KIT (V560G/D816V) | 38.21 | - |

| 6r | HMC1.2 Cells | 1.15 | 23.6x |

| Imatinib | HMC1.2 Cells | 27.11 | - |

Data extracted from reference[6]. HMC1.2 cells harbor the V560G/D816V mutations.

Broader Anticancer and Antimicrobial Applications

Beyond selective kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop agents with broader cytotoxic profiles and antimicrobial activity. Some derivatives have been shown to bind calf thymus DNA, suggesting an intercalative mode of action as a mechanism for their anticancer effects.[3] Additionally, certain substitution patterns have yielded compounds with moderate to potent activity against pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli.[10]

Part 3: Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, this section provides detailed, field-tested protocols derived from authoritative sources.

Protocol: Synthesis of a Key Intermediate (4-((2-amino-5-bromothiazolo[5,4-b]pyridin-6-yl)amino)phenol)

This protocol is adapted from the synthesis of potent c-KIT inhibitors and demonstrates a reliable method for constructing a functionalized core ready for final diversification.[6]

Materials & Reagents:

-

Compound 5 (the key aniline intermediate from the Suzuki coupling route)[6]

-

4-((tert-butoxycarbonyl)amino)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, Water

-

Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Step-by-Step Procedure:

-

Buchwald-Hartwig Amination: To a solution of the aniline intermediate 5 (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water, add 4-((tert-butoxycarbonyl)amino)phenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(OAc)₂ (0.1 eq) and SPhos (0.2 eq) to the reaction vessel.

-

Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the Boc-protected intermediate.

-

Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the final amino-phenol product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: General Radiometric Biochemical Kinase Assay

This protocol describes a self-validating system for determining the enzymatic inhibitory activity (IC₅₀) of synthesized compounds, as employed in the evaluation of c-KIT inhibitors.[6]

Materials & Reagents:

-

Recombinant kinase enzyme (e.g., c-KIT)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Test compounds dissolved in DMSO

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.

-

Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the substrate peptide, and the test compound at the desired final concentration.

-

Initiation: Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), allowing for phosphorylation of the substrate.

-

Termination: Stop the reaction by adding 30% TCA.

-

Washing: Transfer the reaction mixture to a filter plate and wash several times with 15% TCA to remove unincorporated [γ-³³P]ATP.

-

Quantification: Dry the filter plates, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold is a validated and highly fruitful starting point for modern drug discovery. Its synthetic tractability allows for extensive exploration of its chemical space, and its inherent ability to bind protein kinases has been leveraged to create highly potent and selective inhibitors for oncology. The successful development of compounds that can overcome clinical resistance mechanisms underscores the therapeutic potential of this core.[6]

Future exploration should focus on:

-

Novel Substitution Patterns: While the 5- and 6-positions have been explored, other positions on the core remain less investigated and could yield novel SAR.

-

Target Expansion: Applying the known hinge-binding principles to other clinically relevant kinases could rapidly generate new lead compounds.

-

ADME Optimization: A concerted effort to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potent leads will be crucial for translating in vitro potency into in vivo efficacy and clinical success.

This guide has provided the foundational knowledge, strategic insights, and validated protocols necessary to effectively harness the power of the thiazolo[5,4-b]pyridine scaffold.

References

- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. actascientific.com [actascientific.com]

- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

spectroscopic analysis (NMR, IR, MS) of 5-Chlorothiazolo[5,4-b]pyridine

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chlorothiazolo[5,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Each section outlines a robust analytical protocol and explains the causality behind the predicted spectral features, offering a self-validating system for researchers to confirm the molecule's identity and purity. This guide is intended to serve as a foundational resource for scientists working with this compound and its derivatives.

Introduction

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2][3] The functionalization of this scaffold allows for the fine-tuning of its biological activity and pharmacokinetic properties. This compound (CAS 1313726-12-3) is a key intermediate in the synthesis of more complex derivatives.[3]

Accurate and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic signatures of this compound. The interpretations herein are based on first principles and comparative analysis with structurally related molecules, providing a robust predictive model for experimental verification.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

-

Molecular Formula: C₆H₃ClN₂S

-

Molecular Weight: 170.61 g/mol

The structure and IUPAC numbering convention for the heterocyclic system are illustrated below. This numbering is critical for the correct assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, serving as a powerful tool for confirming its molecular weight and elemental composition.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Introduce a solid sample (typically <1 mg) via a direct insertion probe or dissolve in a volatile solvent like methanol or dichloromethane for GC-MS analysis.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, reproducible spectrum.

-

Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragment ions.

-

Validation: For accurate mass measurement, employ High-Resolution Mass Spectrometry (HRMS) using ESI-TOF (Electrospray Ionization - Time of Flight) to confirm the elemental formula to within 5 ppm.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 170 . Given the aromatic nature of the fused ring system, this peak should be of significant intensity.

-

Isotopic Pattern: A critical diagnostic feature will be the M+2 peak at m/z 172 . Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1 . The presence of a sulfur atom also contributes a small M+2 peak (~4.4% of M⁺), which will slightly augment the ³⁷Cl signal.

-

High-Resolution Mass: The calculated exact mass for C₆H₃³⁵ClN₂S is 169.9705 . HRMS analysis should confirm this value, distinguishing it from other potential elemental compositions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to proceed through several logical pathways based on the known fragmentation of pyridine and thiazole heterocycles.[4][5] The primary fragmentation events involve the loss of small, stable neutral molecules.

Caption: Predicted EI-MS fragmentation pathway for this compound.

-

Pathway 1 (Loss of Chlorine): The initial loss of a chlorine radical (Cl•) from the molecular ion would yield a fragment at m/z 135 .

-

Pathway 2 (Thiazole Ring Cleavage): A characteristic fragmentation of thiazoles involves the cleavage of the ring. A likely route is the expulsion of a thioisocyanate radical (•SCN), leading to a fragment ion at m/z 127/129 .

-

Pathway 3 (Pyridine Ring Cleavage): Following thiazole ring cleavage, the resulting chloropyridine fragment can lose hydrogen cyanide (HCN), a classic fragmentation for pyridine rings, to yield an ion at m/z 85/87 .[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups and overall structure.